molecular formula C22H28O3 B1251941 Myrsinoic acid F

Myrsinoic acid F

Cat. No. B1251941
M. Wt: 340.5 g/mol
InChI Key: FOCRIHXZXHBZHM-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrsinoic acid F is a member of the class of benzofurans that is 2,3-dihydro-1-benzofuran substituted by a carboxy group at position 5, a prenyl group at position 7 and a 6-methylhepta-2,5-dien-2-yl group at position 2. Isolated from Myrsine seguinii, it exhibits anti-inflammatory activity. It has a role as a metabolite, an anti-inflammatory agent and an EC 4.4.1.11 (methionine gamma-lyase) inhibitor. It is a member of 1-benzofurans and a monocarboxylic acid.

Scientific Research Applications

Anti-inflammatory Properties

Myrsinoic acid F has been identified as an anti-inflammatory agent. Studies have demonstrated its effectiveness in reducing inflammation, with some analogues of myrsinoic acid F showing greater potency than standard NSAIDs like indometacin. For instance, synthetic studies on myrsinoic acid F revealed biologically active analogues that are notable for their anti-inflammatory properties (Mikušek et al., 2018). Additionally, myrsinoic acid F extracted from Myrsine seguinii has shown significant suppression of TPA-induced edema in mouse ears, highlighting its potential as an anti-inflammatory compound (Hirota et al., 2002).

Role in Inhibition of Periodontal Pathogens

Myrsinoic acid B, closely related to myrsinoic acid F, has been found to inhibit the production of hydrogen sulfide by periodontal pathogens. This finding suggests a potential application of myrsinoic acids in dental and oral health, particularly in controlling halitosis and periodontal diseases (Ito et al., 2010).

Antimicrobial Activity

Related compounds, like myrsinoic acid A, have demonstrated antimicrobial activity. This suggests a broader spectrum of biological activities for myrsinoic acids, including potential applications in combating bacterial infections (Burger et al., 2015).

Antinociceptive Effects

Myrsinoic acid B has shown significant antinociceptive properties in various animal models, suggesting that myrsinoic acids may have potential applications in pain management (Hess et al., 2010). This aspect of myrsinoic acids opens up new avenues for research into non-opioid pain relief options.

Physicochemical Characterization

Studies have also been conducted on the physicochemical characterization of myrsinoic acids, which is crucial for their development as pharmaceutical agents. Understanding their stability, solubility, and other physical properties is key to their practical application in medicine (Zermiani et al., 2016).

Antidepressant-Like Effects

Research has indicated that myrsinoic acid B reverses depressive-like behavior and brain oxidative stress in diabetic rats, suggesting its potential use in treating depression, especially in comorbid conditions like diabetes (Zimath et al., 2021).

properties

Product Name

Myrsinoic acid F

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

7-(3-methylbut-2-enyl)-2-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3-dihydro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C22H28O3/c1-14(2)7-6-8-16(5)20-13-18-12-19(22(23)24)11-17(21(18)25-20)10-9-15(3)4/h7-9,11-12,20H,6,10,13H2,1-5H3,(H,23,24)/b16-8+

InChI Key

FOCRIHXZXHBZHM-LZYBPNLTSA-N

Isomeric SMILES

CC(=CC/C=C(\C)/C1CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C

Canonical SMILES

CC(=CCC=C(C)C1CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C

synonyms

myrsinoic acid F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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